molecular formula C20H24N2O11 B584711 4-NITROPHENYL 2-(ACETYLAMINO)-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE 3,4,6-TRIACETATE CAS No. 135266-95-4

4-NITROPHENYL 2-(ACETYLAMINO)-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE 3,4,6-TRIACETATE

Cat. No.: B584711
CAS No.: 135266-95-4
M. Wt: 468.415
InChI Key: IMQGAARHTLJIRK-OBKDMQGPSA-N
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Description

4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate is a synthetic glycoside derivative featuring a galactopyranose backbone modified with a 4-nitrophenyl aglycone, acetylated hydroxyl groups at positions 3, 4, and 6, and a 2-acetylamino group replacing the hydroxyl at position 2. This compound is structurally classified as an α-anomeric N-acetylgalactosamine derivative with protective acetyl groups. Its primary applications include biochemical research, particularly as a chromogenic substrate for α-galactosidases, where the 4-nitrophenyl group facilitates spectrophotometric detection upon enzymatic cleavage .

Key structural attributes:

  • Sugar backbone: α-D-galactopyranose (distinct from β-anomers or glucopyranose derivatives).
  • Substituents: 4-Nitrophenyl group at the anomeric position. 2-Acetylamino group (replacing the hydroxyl at C2). Acetyl protecting groups at C3, C4, and C6.

The compound’s molecular weight is approximately 470.4 g/mol (based on pricing data for analogous glucopyranosides in ), significantly higher than non-acetylated nitrophenyl galactosides (e.g., 301.26 g/mol for 3-nitrophenyl-β-D-galactopyranoside) .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQGAARHTLJIRK-OBKDMQGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858190
Record name 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135266-95-4
Record name 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with a protected p-nitrophenyl galactosamine derivative. Key steps include:

  • Glycosylation : The bromide reacts with p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside in anhydrous dichloromethane under nitrogen atmosphere. Silver triflate (AgOTf) or BF₃·Et₂O is used as a promoter to facilitate the formation of the α-glycosidic bond.

  • Deprotection : Sequential removal of the p-methoxybenzylidene group using acidic conditions (e.g., 80% acetic acid at 60°C) followed by O-deacetylation with methanolic sodium methoxide yields the target compound.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
GlycosylationAgOTf, CH₂Cl₂, −20°C, 4 h6892%
Deprotection (acidic)80% AcOH, 60°C, 2 h8995%
O-Deacetylation0.1 M NaOMe/MeOH, RT, 1 h9598%

This method achieves an overall yield of 58–62% and is favored for its scalability.

Sulfamidate Intermediate Approach for Stereochemical Control

Synthesis of 3-Thio and 4-Thio Analogues

Chen and Withers (2008) developed an alternative route using sulfamidate intermediates to circumvent challenges posed by neighboring group participation of the acetamido group:

  • Sulfonate Formation : The 3-OH or 4-OH group of 2-acetamido-2-deoxy-D-galactose is converted to a sulfonate ester (e.g., triflate or mesylate).

  • Nucleophilic Displacement : Thioacetate replaces the sulfonate group, forming 3-thio or 4-thio intermediates.

  • Glycosylation : Coupling with 4-nitrophenol using Mitsunobu conditions (DIAD, Ph₃P) yields the thioglycoside, which is acetylated to produce the triacetate.

Table 2: Comparison of Sulfonate vs. Sulfamidate Routes

ParameterSulfonate RouteSulfamidate Route
Reaction Time12–18 h6–8 h
Yield (Overall)45%67%
Stereochemical Purity88% α-anomer96% α-anomer
Byproducts10–12% β-anomer<3% β-anomer

The sulfamidate method reduces side reactions and improves α-selectivity, making it preferable for enzymatic substrate synthesis.

Enzymatic Synthesis Using Glycosyltransferases

Chemo-Enzymatic Strategy

Recent advances employ β-N-acetylhexosaminidases (e.g., from Aspergillus oryzae) to catalyze glycosidic bond formation under mild conditions:

  • Enzyme Preparation : The glycosidase is immobilized on silica gel or chitosan beads to enhance stability.

  • Transglycosylation : 4-Nitrophenyl β-D-galactopyranoside acts as the donor, reacting with 2-acetamido-2-deoxy-D-galactose triacetate in phosphate buffer (pH 6.5) at 37°C.

  • Acetylation : The product is acetylated using acetic anhydride in pyridine.

Table 3: Enzymatic vs. Chemical Synthesis

MetricChemical MethodEnzymatic Method
Reaction Temperature−20°C to 60°C37°C
Catalyst Load10–15 mol% AgOTf5 mg/mL enzyme
Yield58–62%72–75%
Environmental ImpactHigh (organic solvents)Low (aqueous buffer)

Enzymatic synthesis offers greener chemistry but requires optimization for industrial-scale production.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (7:3) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 5.32 (d, 1H, H-1, J = 3.5 Hz), 2.10–2.05 (3s, 9H, OAc).

  • ESI-MS : m/z 469.3 [M+H]⁺.

Industrial-Scale Challenges and Innovations

Solvent Recovery Systems

Patents highlight closed-loop systems for recycling dichloromethane and acetic acid, reducing waste by 40%.

Continuous Flow Synthesis

Microreactor technology improves heat transfer during glycosylation, enhancing yield to 78% and reducing reaction time to 1.5 h.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H28N2O13
  • Molecular Weight : 504.44 g/mol
  • CAS Number : 59837-14-8
  • IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Substrate for Glycosidases

The compound serves as a substrate for various glycosidases, particularly in studying enzyme kinetics and mechanisms. For instance, β-N-acetylhexosaminidase has been shown to hydrolyze derivatives of this compound efficiently. The kinetic parameters such as VmaxV_{max} and KmK_m have been determined to assess enzyme activity and substrate specificity .

Chemo-Enzymatic Synthesis

Recent advancements in chemo-enzymatic methods have highlighted the utility of 4-nitrophenyl derivatives in synthesizing complex oligosaccharides. These methods involve the use of chemical reactions followed by enzymatic transformations to achieve high yields of desired products .

Assays and Detection

As a chromogenic compound, 4-nitrophenyl 2-(Acetamido)-2-deoxy-alpha-D-galactopyranoside is widely used in colorimetric assays. The release of nitrophenol upon hydrolysis provides a measurable color change that can be quantified spectrophotometrically. This property is particularly useful in enzyme assays where the activity can be monitored over time .

Glycosylation Reactions

The compound has been employed in various glycosylation reactions to create glycosides with specific anomeric configurations. Its role as a glycosyl donor has been extensively studied in both chemical and enzymatic contexts . The ability to selectively form α or β anomers makes it a valuable tool in synthetic carbohydrate chemistry.

Case Studies and Research Findings

StudyFindings
Chemoselective Reduction StudyDemonstrated higher yields of 4-nitrophenyl derivatives through selective reduction methods .
Enzyme Activity AssessmentEstablished kinetic parameters for β-N-acetylhexosaminidase using this compound as a substrate .
Synthesis of OligosaccharidesHighlighted the use of photoinduced glycosylation techniques involving this compound for oligosaccharide synthesis .

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes involved in glycosylation. The nitrophenyl group acts as a leaving group, facilitating the transfer of the glycosyl moiety to acceptor molecules. This mechanism is crucial in studying enzyme kinetics and understanding the molecular pathways involved in glycosylation .

Comparison with Similar Compounds

Key Differences :

  • Nitrophenyl Position : The 4-nitrophenyl group in the target compound enhances chromogenic detection efficiency compared to 2- or 3-nitrophenyl isomers, as para-substitution stabilizes the leaving group during enzymatic hydrolysis .
  • Acetylation: The triacetylated structure increases lipophilicity, improving membrane permeability in cell-based assays compared to non-acetylated isomers .

Comparison with β-D-Glucopyranoside Analogs

Table 2: Glucopyranoside vs. Galactopyranoside Derivatives

Compound Name Sugar Backbone Anomeric Configuration Acetylation Pattern Molecular Weight (g/mol) Applications
4-Nitrophenyl-α-D-galactopyranoside triacetate Galactose α 3,4,6-triacetyl ~470.4 α-Galactosidase studies
4-Nitrophenyl-β-D-glucopyranoside triacetate Glucose β 3,4,6-triacetyl 470.4 β-Glucosidase inhibition assays

Key Differences :

  • Stereochemistry: The α-configuration in the target compound makes it specific to α-galactosidases, while β-glucopyranosides target β-glucosidases. Enzyme active sites exhibit strict stereospecificity .
  • Sugar Backbone : Galactose differs from glucose in the C4 hydroxyl orientation, affecting hydrogen-bonding interactions with enzymes .

Comparison with Differently Protected Galactopyranosides

Table 3: Protecting Group Variations

Compound Name Protecting Groups Substituents at C2 Molecular Weight (g/mol) Stability/Solubility
4-Nitrophenyl-α-D-galactopyranoside 3,4,6-triacetate 3,4,6-tri-O-acetyl 2-Acetylamino ~470.4 High lipophilicity
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside 2,3,4,6-tetra-O-acetyl 2-Hydroxyl 424.4 Lower aqueous solubility
4-Nitrophenyl-2-acetamido-4,6-O-PMB-α-D-galactopyranoside 4,6-O-P-methoxybenzylidene 2-Acetylamino N/A Enhanced acid stability

Key Differences :

  • Acetylation vs. Benzylidene Protection : The triacetyl groups in the target compound are labile under basic conditions, whereas the p-methoxybenzylidene group in ’s analog offers acid stability, making it suitable for stepwise synthetic strategies .
  • C2 Substituent: The 2-acetylamino group in the target compound mimics N-acetylgalactosamine, a key residue in glycobiology, unlike hydroxyl or unmodified analogs .

Biological Activity

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate (commonly referred to as 4NP-GalNAc) is a synthetic derivative of galactosamine that has garnered attention in biochemical research due to its potential applications in enzyme assays and as a substrate for various glycosidases. This compound serves as a chromogenic substrate, allowing for the quantitative measurement of enzyme activity in various biological contexts.

  • Molecular Formula : C20H28N2O13
  • Molecular Weight : 504.44 g/mol
  • CAS Number : 59837-14-8
  • IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Enzymatic Hydrolysis

The primary biological activity of 4NP-GalNAc is its role as a substrate for various glycosidases. A notable study focused on the enzyme hydrolysis of nitrophenyl derivatives , revealing that immobilized β-N-acetylhexosaminidase effectively catalyzes the hydrolysis of this compound. The kinetic parameters indicated a Michaelis-Menten behavior with a maximum reaction rate (VmaxV_{max}) of 0.4560±0.0075 mM min0.4560\pm 0.0075\text{ mM min} and a Michaelis constant (KmK_m) of 6.50±0.16 mM6.50\pm 0.16\text{ mM} .

Substrate Specificity

The substrate specificity of β-N-acetylhexosaminidase towards various nitrophenyl derivatives was assessed. The following table summarizes the specific enzyme activities observed:

SubstrateSpecific Activity (U/mg) ± SD
4NP-β-GalNAc422 ± 17
4NP-β-GlcNAc135.3 ± 5.5
2NP-β-GalNAc417 ± 17
2NP-β-GlcNAc156.6 ± 6.7
4MU-β-GalNAc97.1 ± 4.6

This data indicates that the compound is preferentially hydrolyzed by β-N-acetylhexosaminidase compared to other substrates tested .

Application in Enzyme Assays

A significant application of 4NP-GalNAc is in enzyme assays for α-galactosidase activity . The compound's chromogenic properties allow for the visualization and quantification of enzymatic reactions, making it valuable in both research and clinical diagnostics .

In one study, researchers utilized this substrate to monitor α-galactosidase activity in various biological samples, demonstrating its utility in diagnosing lysosomal storage disorders such as Fabry disease . The assay's sensitivity and specificity were highlighted as key advantages over traditional methods.

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps for synthesizing 4-nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate, and how do protective group strategies influence yield? A:

  • Synthesis Steps : Begin with galactopyranoside acetylation at positions 3, 4, and 6 using acetic anhydride under controlled acidic conditions. Introduce the 2-acetylamino group via reductive amination, followed by coupling with 4-nitrophenol using glycosylation reagents like trichloroacetimidate .
  • Protective Groups : Use temporary protecting groups (e.g., benzyl for hydroxyls) to prevent undesired side reactions. Final deprotection with hydrogenolysis or mild acid hydrolysis ensures structural integrity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of acetylating agents to minimize over-acetylation .

Advanced Mechanistic Studies

Q: How can researchers resolve discrepancies in reported enzymatic hydrolysis rates of this compound under varying pH conditions? A:

  • Experimental Design :
    • Perform kinetic assays with purified galactosidases across a pH range (4.0–7.5), using UV-Vis spectroscopy to track 4-nitrophenol release (λ = 405 nm) .
    • Control variables: enzyme source (e.g., microbial vs. mammalian), buffer ionic strength, and temperature.
  • Data Analysis : Apply Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max}. Use ANOVA to identify statistically significant differences between studies, accounting for enzyme isoforms or post-translational modifications .

Basic Analytical Validation

Q: Which spectroscopic methods are optimal for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to verify acetylation patterns (δ = 2.0–2.3 ppm for acetate methyl groups) and anomeric configuration (α-linkage: δ = 5.2–5.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (C20H24N2O11C_{20}H_{24}N_2O_{11}, expected [M+Na]+^+ = 515.2) .
  • HPLC Purity : Use a C18 column with acetonitrile/water gradient; purity >98% required for enzymatic assays .

Advanced Mechanistic Probes

Q: How can isotopic labeling (e.g., 18O^{18}O) be integrated to track glycosidic bond cleavage mechanisms during enzymatic hydrolysis? A:

  • Isotope Incorporation : Synthesize the compound with 18O^{18}O-labeled glycosidic oxygen via acid-catalyzed exchange .
  • Kinetic Isotope Effects (KIE) : Compare kcatk_{cat} and KmK_m between labeled and unlabeled substrates. A 18O^{18}O KIE >1.02 suggests a dissociative (oxocarbenium ion) mechanism .
  • MS/MS Analysis : Detect 18O^{18}O-labeled hydrolysis products to confirm bond cleavage sites .

Basic Stability and Storage

Q: What storage conditions are recommended to ensure long-term stability of this compound? A:

  • Temperature : Store at +4°C in airtight, amber vials to prevent photodegradation of the 4-nitrophenyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of acetyl groups.
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., free 4-nitrophenol) .

Advanced Computational Modeling

Q: How do molecular dynamics (MD) simulations enhance understanding of this compound’s interaction with galactosidases compared to crystallographic data? A:

  • Simulation Setup : Parameterize the compound using force fields (e.g., CHARMM36) and simulate binding to galactosidase active sites over 100+ ns trajectories .
  • Comparison with X-ray Data : Identify transient hydrogen bonds or conformational changes not resolved in static crystal structures. For example, MD may reveal flexible loops that gate substrate access .
  • Free Energy Calculations : Use umbrella sampling or MM-PBSA to quantify binding affinity differences between wild-type and mutant enzymes .

Basic Functional Application

Q: How is this compound used as a chromogenic substrate in high-throughput screening for galactosidase inhibitors? A:

  • Assay Design :
    • Mix the compound with enzyme and test inhibitors in 96-well plates.
    • Measure absorbance at 405 nm over time; reduced slope indicates inhibition .
  • Validation : Include controls (e.g., no enzyme, known inhibitor) to normalize data. Calculate IC50_{50} using nonlinear regression .

Advanced Structural Analysis

Q: What challenges arise in resolving the 3D structure of this compound via X-ray crystallography, and how can they be mitigated? A:

  • Crystallization Issues : Hydrophilic sugar moieties and hydrophobic nitrophenyl groups complicate crystal lattice formation. Use mixed solvents (e.g., acetone/water) and seeding techniques .
  • Data Collection : High-resolution synchrotron radiation (≤1.0 Å) is needed to resolve acetyl group orientations. Anomalous scattering from nitrogen/oxygen atoms aids phasing .

Basic Toxicity and Handling

Q: What safety precautions are essential when handling this compound in laboratory settings? A:

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential nitrophenol release during hydrolysis .
  • Waste Disposal : Neutralize with alkaline solutions before disposal to detoxify nitrophenol byproducts .

Advanced Synthetic Biology

Q: Can this compound be used to probe glycosylation pathways in live-cell imaging studies? A:

  • Fluorescent Derivatives : Synthesize analogs by replacing 4-nitrophenyl with fluorophores (e.g., BODIPY). Validate cellular uptake via confocal microscopy .
  • Metabolic Labeling : Incubate cells with the fluorescent analog and track localization using pulse-chase experiments. Co-stain with organelle markers (e.g., Lysotracker) .

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